molecular formula C11H9NO3 B12880564 2-(2-Acetylphenyl)-1,3-oxazol-5(4H)-one CAS No. 62100-36-1

2-(2-Acetylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12880564
CAS No.: 62100-36-1
M. Wt: 203.19 g/mol
InChI Key: CLKNTXHCXKDCQA-UHFFFAOYSA-N
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Description

Significance of the 1,3-Oxazol-5(4H)-one Ring System as a Versatile Synthon in Heterocyclic Chemistry

The 1,3-oxazol-5(4H)-one scaffold, often referred to as an azlactone, is a five-membered heterocyclic ring containing nitrogen and oxygen atoms. lookchem.comasianpubs.org This structural motif is of considerable interest in medicinal chemistry and materials science. orgsyn.org Oxazolones are recognized as efficient pharmacophores, meaning they are key structural features responsible for a molecule's biological activity. asianpubs.org They are crucial starting materials for the synthesis of a wide array of compounds, including α-amino acids, peptides, and various other heterocyclic systems. google.commdpi.com The utility of the oxazolone (B7731731) ring stems from its multiple reactive sites, which allow for diverse chemical transformations. nih.gov

The significance of the oxazolone core lies in its ability to participate in a variety of chemical reactions, serving as a precursor for structurally diverse scaffolds. mdpi.com This versatility has established the 1,3-oxazol-5(4H)-one system as a privileged structure in the development of new synthetic methodologies.

General Structural Features and Isomeric Considerations of Oxazolones

Oxazolones are characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, along with a carbonyl group. lookchem.com They can exist in several isomeric forms, depending on the position of the double bond and the carbonyl group within the ring. lookchem.com The main isomeric forms include:

2-(3H)-oxazolone

2-(5H)-oxazolone

4-(5H)-oxazolone

5-(2H)-oxazolone

5-(4H)-oxazolone lookchem.com

Among these, the 1,3-oxazol-5(4H)-one isomer is particularly well-studied and synthetically important. asianpubs.org These are often referred to as azlactones and can be further classified as saturated or unsaturated depending on the presence of an exocyclic double bond at the C-4 position. asianpubs.org The reactivity and stability of each isomer can vary significantly, influencing its application in synthesis.

Table 1: Isomeric Forms of Oxazolone

Isomer NameRing Structure
2-(3H)-oxazoloneA five-membered ring with a carbonyl at C-2 and a double bond between C-4 and C-5.
2-(5H)-oxazoloneA five-membered ring with a carbonyl at C-2 and a double bond between C-3 and C-4.
4-(5H)-oxazoloneA five-membered ring with a carbonyl at C-4 and a double bond between C-2 and C-3.
5-(2H)-oxazoloneA five-membered ring with a carbonyl at C-5 and a double bond between C-3 and C-4.
5-(4H)-oxazoloneA five-membered ring with a carbonyl at C-5 and a double bond between C-2 and C-3.

The specific compound of focus, 2-(2-Acetylphenyl)-1,3-oxazol-5(4H)-one , belongs to the 5-(4H)-oxazolone class. Its chemical identity is confirmed by its CAS number, 62100-36-1, and its molecular formula, C11H9NO3. lookchem.com The synthesis of this particular molecule can be achieved through the reaction of 2-acetyl-benzoic acid with glycine (B1666218). lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62100-36-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-acetylphenyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7(13)8-4-2-3-5-9(8)11-12-6-10(14)15-11/h2-5H,6H2,1H3

InChI Key

CLKNTXHCXKDCQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=NCC(=O)O2

Origin of Product

United States

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-acetylphenyl)-1,3-oxazol-5(4H)-one derivatives?

The compound is typically synthesized via Erlenmeyer azlactone formation. A common method involves condensation of acetyl glycine with aromatic aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of acetic anhydride and sodium acetate, followed by reflux and recrystallization. For example, Sharma et al. (2015) synthesized analogous oxazolones using this method, achieving yields of 54–78% after recrystallization from chloroform or carbon tetrachloride . Key parameters include stoichiometric control of reactants, reflux duration (2–4 hours), and solvent selection for crystallization.

Q. How are oxazolone derivatives characterized structurally?

Characterization involves a combination of spectroscopic and crystallographic techniques:

  • 1H-NMR : Identifies substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 2.65–4.55° for oxazole-thiophene systems), and intermolecular interactions (C–H⋯O hydrogen bonds, π⋯π stacking) .
  • Elemental analysis : Confirms purity and composition (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of oxazolone derivatives?

Density functional theory (DFT) optimizes molecular geometry and calculates frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. For example, Irfan et al. (2016) used DFT to analyze charge transfer in oxazolone derivatives, revealing HOMO-LUMO gaps of 3.5–4.2 eV, indicating potential semiconductor behavior . Such studies guide the design of optoelectronic materials by correlating substituent effects with electronic properties.

Q. What strategies resolve contradictions in crystallographic data for oxazolones (e.g., twinned crystals or disordered structures)?

Advanced refinement tools like SHELXL are critical. Sheldrick (2015) highlights features for handling twinned data, such as the TWIN and BASF commands, which refine twin laws and scale factors . For disordered structures, PART and SIMU restraints mitigate overfitting. Validation tools (e.g., PLATON ) check for missed symmetry or hydrogen-bonding inconsistencies .

Q. How do substituents on the oxazolone ring influence cytotoxicity in medicinal chemistry applications?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity by increasing cellular uptake or target binding. For instance, Sharma et al. (2015) observed that 4-[(thiophen-2-yl)methylidene] substitution improved activity against cancer cell lines (IC₅₀: 12–18 µM) compared to unsubstituted analogs . In vitro assays (e.g., MTT) combined with molecular docking (e.g., AutoDock Vina) validate these effects .

Q. What experimental precautions are required to avoid side reactions during oxazolone synthesis?

  • Moisture control : Use anhydrous sodium acetate and acetic anhydride to prevent hydrolysis of intermediates .
  • Temperature modulation : Reflux at 110–120°C minimizes decomposition; sudden cooling post-reaction ensures azlactone stability .
  • Purification : Recrystallization from nonpolar solvents (e.g., CCl₄) removes unreacted aldehydes or byproducts .

Q. How are π⋯π and C–H⋯O interactions quantified in oxazolone crystal packing?

Crystallographic software (e.g., Mercury , OLEX2 ) measures centroid-to-centroid distances (3.7–3.9 Å for π⋯π) and hydrogen-bond angles (150–170° for C–H⋯O). Sharma et al. (2015) reported C–H⋯O bonds (2.52–2.65 Å) forming 1D chains, while π⋯π interactions (3.767–3.886 Å) stabilize 3D networks . These metrics are critical for predicting solubility and stability in solid-state formulations.

Methodological Considerations

Q. What protocols optimize reaction yields for sterically hindered oxazolones?

  • Microwave-assisted synthesis : Reduces reaction time (10–15 minutes vs. 2–4 hours) and improves yields by 15–20% via uniform heating .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) facilitate cyclization of bulky substrates .
  • High-throughput screening : Identifies optimal solvent systems (e.g., DMF/EtOH mixtures) for challenging substitutions .

Q. How is time-resolved spectroscopy applied to study oxazolone photoredox properties?

Transient absorption spectroscopy (TAS) monitors excited-state dynamics (e.g., singlet-triplet transitions) in dye-sensitized oxazolones. For example, Fisk et al. (2007) used TAS to correlate substituent effects with triplet-state lifetimes (τ = 50–200 ns), guiding their use in photoinitiated polymerization .

Data Analysis and Validation

Q. How are crystallographic R-factors and residual electron density maps interpreted for oxazolones?

A final R₁ < 0.05 and wR₂ < 0.15 indicate high-quality data. Residual densities < ±0.3 eÅ⁻³ suggest minimal disorder. Spek (2009) emphasizes using ADDSYM to detect missed symmetry and Hirshfeld surfaces to validate intermolecular contacts .

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